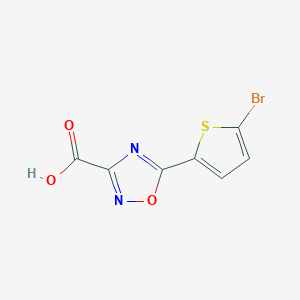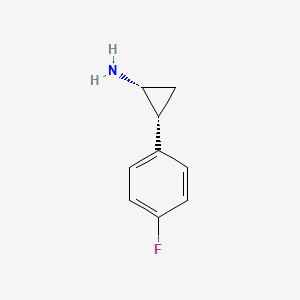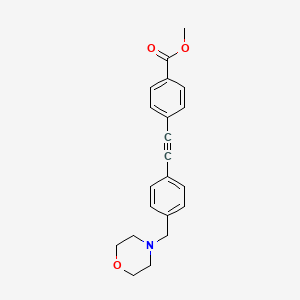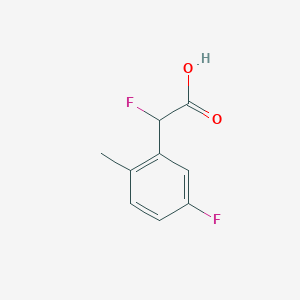![molecular formula C14H17NO4S B13066213 2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid](/img/structure/B13066213.png)
2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid is a compound of interest in various scientific fields due to its unique structural properties This compound features a benzyloxycarbonyl group, an amino group, and a thiolan-3-yl group attached to an acetic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid typically involves multiple steps:
Formation of the Benzyloxycarbonyl Group: This step involves the protection of an amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Introduction of the Thiolan-3-yl Group: The thiolan-3-yl group can be introduced via a nucleophilic substitution reaction using a suitable thiol compound.
Formation of the Acetic Acid Backbone: The final step involves the formation of the acetic acid backbone through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The thiolan-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group, allowing selective reactions at other sites. The thiolan-3-yl group can undergo oxidation or reduction, influencing the compound’s reactivity and interaction with biological molecules. The acetic acid backbone provides a site for further functionalization and conjugation with other molecules.
類似化合物との比較
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid: Similar structure but with an oxolan-3-yl group instead of a thiolan-3-yl group.
2-{[(Benzyloxy)carbonyl]amino}-2-(hydroxyethyl)acetic acid: Contains a hydroxyethyl group instead of a thiolan-3-yl group.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid is unique due to the presence of the thiolan-3-yl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C14H17NO4S |
|---|---|
分子量 |
295.36 g/mol |
IUPAC名 |
2-(phenylmethoxycarbonylamino)-2-(thiolan-3-yl)acetic acid |
InChI |
InChI=1S/C14H17NO4S/c16-13(17)12(11-6-7-20-9-11)15-14(18)19-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17) |
InChIキー |
IHCNTXWEURLGDT-UHFFFAOYSA-N |
正規SMILES |
C1CSCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


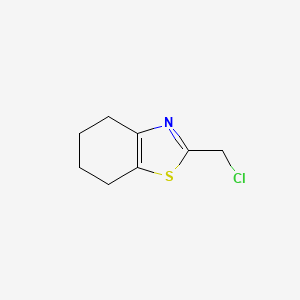
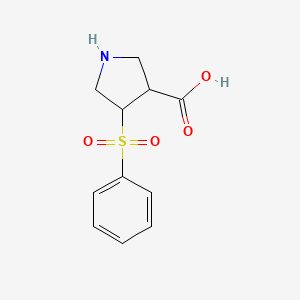
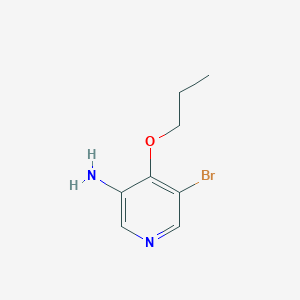
![3-[(3,4-Dimethylphenyl)methoxy]azetidine](/img/structure/B13066140.png)
![4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B13066141.png)
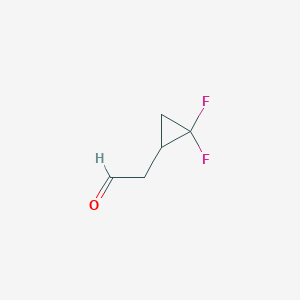
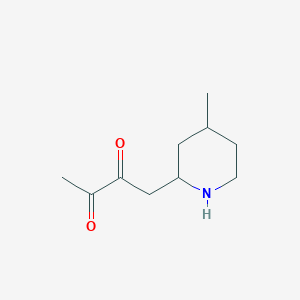
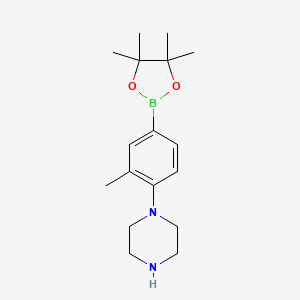
![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)
![Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)
